![molecular formula C8H13NO3 B2371998 L-Proline, 1-(1-methylethyl)-5-oxo- CAS No. 928063-85-8](/img/structure/B2371998.png)
L-Proline, 1-(1-methylethyl)-5-oxo-
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Overview
Description
L-Proline, 1-(1-methylethyl)-5-oxo- is a chemical compound with the CAS number 342793-00-4 . It is a naturally occurring amino acid .
Molecular Structure Analysis
The molecular structure of L-Proline, 1-(1-methylethyl)-5-oxo- can be found in various chemical databases .Chemical Reactions Analysis
The specific chemical reactions involving L-Proline, 1-(1-methylethyl)-5-oxo- are not detailed in the search results .Physical And Chemical Properties Analysis
L-Proline, 1-(1-methylethyl)-5-oxo- is described as a colorless crystalline powder or crystal . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications
Catalysis and Asymmetric Synthesis
Proline (1) stands out due to its unique role as a secondary amine among proteinogenic amino acids. It cannot act as a hydrogen-bond donor but is often found in β-turns. Proline derivatives have applications as chiral auxiliaries, reagents, and catalysts. In particular, proline-catalyzed enamine chemistry has sparked interest in asymmetric organocatalysis. Researchers have explored proline-catalyzed reactions in traditional solvents, water, and ionic liquids. Efforts continue to develop sustainable and green solvents for proline-based reactions .
Controlled Release Systems in Pharmaceutical Nanotechnology
Despite its pharmacological properties, usnic acid (UA), a lichen derivative, is toxic. Researchers have sought innovative alternatives for its application. Encapsulation of UA in controlled release systems using nanotechnology offers promise. These systems allow optimal release rates, reducing dosing frequency and minimizing side effects. By leveraging nanosystems, UA’s therapeutic efficacy can be enhanced .
Matrix Acidizing in Oil and Gas Industry
In the oil and gas industry, matrix acidizing aims to stimulate sandstone formations. L-Proline, with its unique properties, could potentially play a role in enhancing formation permeability in undamaged wells. Further research is needed to explore its effectiveness in this context .
Anticancer Effects and Serum Marker Enzymes
Sinapic acid (SA) has been studied for its anticancer effects. Researchers have investigated changes in serum marker enzymes in lung cancer induced by benzo(a)pyrene. While this isn’t directly about L-Proline, it highlights the broader field of bioactive compounds and their potential applications .
Biocatalysis and Biosensors
Silica-based nanoparticles, including those with immobilized enzymes like laccase, have been used in industrial biochemical processes, biocatalysis, and biosensors. While not specific to L-Proline, this demonstrates the versatility of nanoparticles in various applications .
Nucleic Acid-Based Tools
Nucleic acids (DNA and RNA) possess unique properties, making them versatile tools in biosensing, gene regulation, drug delivery, and targeted therapy. Although not directly related to L-Proline, this field showcases the broad applicability of nucleic acids .
Mechanism of Action
Target of Action
The primary targets of “(S)-1-isopropyl-5-oxopyrrolidine-2-carboxylic acid” are currently unknown. This compound is a derivative of L-Proline, a naturally occurring amino acid . Amino acids are known to interact with various cellular targets, including enzymes, receptors, and transport proteins, playing crucial roles in numerous biological processes.
Biochemical Pathways
L-Proline, the parent compound, is involved in several biochemical pathways, including protein synthesis and the proline-glutamate pathway
Result of Action
As a derivative of L-Proline, it may share some of the effects of L-Proline, which include roles in protein synthesis and cellular osmoregulation
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKROOJVDSHRXCY-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H](CCC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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